molecular formula C8H15NO2S B13620962 3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide

3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide

Cat. No.: B13620962
M. Wt: 189.28 g/mol
InChI Key: YNQGYNBSQWWLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide is a sulfone derivative characterized by a tetrahydrothiophene ring (a saturated five-membered sulfur heterocycle) with two sulfonyl oxygen atoms (1,1-dioxide group) and a 1-aminocyclobutyl substituent at the 3-position. This compound belongs to the broader class of thiophene 1,1-dioxides, which are notable for their synthetic versatility and applications in pharmaceuticals, agrochemicals, and materials science . The aminocyclobutyl moiety introduces steric and electronic effects that may enhance its reactivity or biological activity compared to simpler derivatives.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)cyclobutan-1-amine

InChI

InChI=1S/C8H15NO2S/c9-8(3-1-4-8)7-2-5-12(10,11)6-7/h7H,1-6,9H2

InChI Key

YNQGYNBSQWWLOW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2CCS(=O)(=O)C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of thiophenes to form thiophene 1,1-dioxides . The synthesis typically starts with the preparation of tetrahydrothiophene, which is then oxidized using oxidizing agents such as hydrogen peroxide or peracids to yield the 1,1-dioxide derivative. The aminocyclobutyl group can be introduced through nucleophilic substitution reactions involving suitable aminating agents.

Industrial Production Methods

Industrial production of 3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide may involve bulk synthesis techniques, including continuous flow processes and large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the sulfone group to sulfide or other lower oxidation state forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminocyclobutyl position.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydrothiophene derivatives, sulfoxides, and sulfides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfone group can participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways. The aminocyclobutyl group may enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3-(1-Aminocyclobutyl)tetrahydrothiophene 1,1-dioxide, highlighting their molecular features, applications, and distinguishing properties:

Compound Name Substituents Molecular Formula Key Applications/Properties References
Sulfolane None (parent compound) C₄H₈O₂S Industrial solvent, gas processing, aromatic separation (β∞ = 29.5 for benzene/n-heptane)
3-Methyltetrahydrothiophene 1,1-dioxide Methyl at 3-position C₅H₁₀O₂S High-temperature supercapacitors (ionic liquid additive)
N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide HCl Allyl, methyl at 3-position, HCl salt C₈H₁₆ClNO₂S Pharmaceutical intermediate (steric modulation via allyl group)
3-Aminotetrahydrothiophene 1,1-dioxide HCl Amino at 3-position, HCl salt C₄H₁₀ClNO₂S Medicinal chemistry (nucleophilic amine for drug derivatization)
3-(Piperazin-1-yl)tetrahydrothiophene 1,1-dioxide Piperazine at 3-position C₈H₁₆N₂O₂S Pharmacological targeting (e.g., CNS agents)
3-(Heptan-4-ylamino)tetrahydrothiophene 1,1-dioxide Heptan-4-ylamino at 3-position C₁₁H₂₃NO₂S Discontinued research compound (alkylamino for lipophilicity)

Key Comparative Analyses

Thermochemical and Solubility Properties
  • Sulfolane (tetrahydrothiophene 1,1-dioxide) exhibits high thermal stability (melting point: 27.5°C) and is widely used as a polar aprotic solvent. Its partition coefficient (β∞ = 29.5) makes it effective in separating aromatic compounds from aliphatic mixtures .
  • 3-Methylsulfolane demonstrates improved solubility in ionic liquids, enhancing its utility in high-temperature energy storage systems .
  • Amino Derivatives (e.g., 3-aminotetrahydrothiophene 1,1-dioxide HCl) show increased polarity and water solubility due to the amino group, making them suitable for aqueous-phase reactions or drug formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.